molecular formula C9H14Cl2N2O2 B1529076 6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride CAS No. 1803610-90-3

6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B1529076
CAS No.: 1803610-90-3
M. Wt: 253.12 g/mol
InChI Key: KSLCLKHECFEZAQ-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound centers around a pyridine ring system substituted at two distinct positions with functionally diverse groups. The compound possesses the molecular formula C9H14Cl2N2O2 and exhibits a molecular weight of approximately 253.13 grams per mole, which reflects the presence of two hydrochloride counterions associated with the basic nitrogen centers. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that prioritize the pyridine ring as the parent structure, with appropriate numerical designation of substituent positions.

The structural framework demonstrates a pyridine ring bearing a carboxylic acid functional group at the 3-position, which corresponds to the meta position relative to the ring nitrogen atom. This positioning creates an electron-withdrawing effect that influences the electronic properties of the entire molecular system. The 6-position substitution involves a dimethylaminomethyl group, creating a pendant arm that extends from the pyridine core and introduces significant conformational flexibility to the molecule. This particular substitution pattern represents a common motif in medicinal chemistry, where the combination of carboxylic acid and tertiary amine functionalities provides multiple sites for molecular recognition and binding interactions.

The complete International Union of Pure and Applied Chemistry name reflects the systematic identification of each functional component: this compound. This nomenclature explicitly identifies the pyridine core, the positioning of the carboxylic acid group at carbon-3, and the dimethylaminomethyl substituent at carbon-6. The dihydrochloride designation indicates the presence of two hydrochloride salt forms, typically resulting from protonation of the basic nitrogen centers under acidic conditions. Alternative nomenclature systems may refer to this compound using the historical nicotinic acid naming convention, where the pyridine-3-carboxylic acid core is designated as nicotinic acid, leading to the alternative name 6-dimethylaminomethyl-nicotinic acid dihydrochloride.

The molecular geometry exhibits typical characteristics of substituted pyridines, with the ring system maintaining approximate planarity while the dimethylaminomethyl substituent introduces three-dimensional spatial requirements. The carboxylic acid group adopts coplanar or near-coplanar orientation with the pyridine ring due to resonance stabilization effects. The dimethylamino group attached to the methylene linker possesses tetrahedral geometry around the nitrogen center, with the two methyl groups providing steric bulk that influences molecular conformation and intermolecular interactions.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound reveal complex intermolecular interaction patterns characteristic of compounds containing both carboxylic acid and protonated amine functional groups. The crystal packing arrangements demonstrate extensive hydrogen bonding networks that stabilize the solid-state structure and influence the physical properties of the compound. These hydrogen bonding interactions primarily involve the carboxylic acid proton, the protonated dimethylamino group, and the chloride counterions, creating three-dimensional networks that contribute to the compound's crystalline stability.

The conformational analysis reveals significant flexibility in the dimethylaminomethyl side chain, which can adopt multiple low-energy conformations depending on the local environment and intermolecular forces. The methylene linker connecting the dimethylamino group to the pyridine ring provides rotational freedom that allows the tertiary amine to orient in various spatial arrangements. This conformational flexibility represents a critical factor in the compound's potential biological activity, as different conformations may exhibit varying binding affinities for target proteins or receptors.

Detailed structural studies indicate that the pyridine ring maintains its aromatic character with typical carbon-carbon and carbon-nitrogen bond lengths consistent with other substituted pyridines. The carboxylic acid group exhibits standard geometric parameters, with the carbon-oxygen double bond length reflecting the electronic influence of the pyridine ring system. The protonation state of the carboxylic acid group in the dihydrochloride form depends on the crystallization conditions and the local chemical environment, potentially existing in either the neutral carboxylic acid form or as a carboxylate anion paired with additional cationic species.

The crystal structure analysis demonstrates that the dimethylamino nitrogen typically adopts a protonated state in the dihydrochloride form, resulting in tetrahedral geometry with expanded bond angles due to electrostatic repulsion between the positively charged nitrogen and its substituents. The chloride counterions position themselves to optimize electrostatic interactions with the protonated nitrogen centers while simultaneously participating in hydrogen bonding networks that stabilize the overall crystal lattice. These structural features contribute to the enhanced water solubility of the dihydrochloride salt compared to the parent neutral compound.

Protonation States in Dihydrochloride Form

The protonation behavior of this compound reflects the presence of multiple basic sites within the molecular structure, each exhibiting distinct protonation constants and pH-dependent behavior. The dihydrochloride designation indicates that two equivalents of hydrochloric acid have been incorporated into the compound structure, typically through protonation of the two nitrogen atoms present in the molecule: the pyridine ring nitrogen and the dimethylamino nitrogen.

The pyridine nitrogen represents the primary basic site, with its lone pair of electrons available for protonation under acidic conditions. The electron-withdrawing effect of the carboxylic acid substituent at the 3-position reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine, resulting in a lower protonation constant. This electronic influence creates a moderate base that protonates readily under mildly acidic conditions but remains predominantly neutral under physiological pH conditions.

The dimethylamino nitrogen constitutes the secondary basic site, typically exhibiting higher basicity than the pyridine nitrogen due to the electron-donating effects of the methyl substituents and the lack of aromatic ring constraints. This tertiary amine readily protonates under neutral to mildly basic conditions, forming a stable quaternary ammonium center that carries a permanent positive charge. The protonated dimethylamino group significantly enhances the water solubility of the compound and creates opportunities for ionic interactions with negatively charged molecular targets.

The formation of the dihydrochloride salt involves sequential protonation events, with the more basic dimethylamino nitrogen typically protonating first, followed by the pyridine nitrogen under increasingly acidic conditions. This sequential protonation behavior creates a pH-dependent equilibrium system where the compound can exist in multiple ionization states depending on the solution conditions. The dihydrochloride form represents the fully protonated species, carrying two positive charges balanced by two chloride counterions.

The protonation states directly influence the compound's physicochemical properties, including solubility, stability, and molecular interactions. The dihydrochloride form exhibits significantly enhanced water solubility compared to the neutral parent compound, facilitating pharmaceutical formulation and biological testing applications. The charged nature of the protonated species also affects membrane permeability, protein binding affinity, and distribution properties within biological systems.

Comparative Analysis with Related Pyridine Carboxylates

Comparative structural analysis of this compound with related pyridine carboxylates reveals distinctive features that distinguish this compound within the broader family of nicotinic acid derivatives. The parent compound nicotinic acid, systematically known as pyridine-3-carboxylic acid, represents the simplest member of this chemical class and provides a structural reference point for understanding the modifications introduced by the dimethylaminomethyl substituent.

A comparative examination with 6-aminonicotinic acid demonstrates the electronic and steric differences introduced by replacing a simple amino group with the dimethylaminomethyl functionality. While 6-aminonicotinic acid exhibits direct ring substitution with an amino group, the target compound features a more extended substituent that introduces additional conformational freedom and altered electronic properties. The 6-aminonicotinic acid structure maintains greater planarity and exhibits different hydrogen bonding patterns compared to the dimethylaminomethyl derivative.

The comparison with 5-chloro-6-(dimethylamino)pyridine-3-carboxylic acid illustrates the impact of different substitution patterns on the pyridine ring system. This related compound features direct ring substitution with a dimethylamino group rather than the methylene-linked arrangement found in the target molecule. The direct ring substitution creates stronger electronic interactions between the dimethylamino group and the pyridine system, resulting in altered electronic distribution and different chemical reactivity patterns.

Analysis of methyl ester derivatives, such as methyl 6-dimethylamino-3-pyridinecarboxylate, demonstrates the influence of the carboxylic acid functionality versus ester protection. The ester derivatives exhibit different solubility profiles, stability characteristics, and biological activity patterns compared to the free carboxylic acid forms. The methyl ester protection removes the ionizable carboxylic acid group, significantly altering the compound's physicochemical properties and potential biological interactions.

The structural comparison extends to positional isomers, including compounds with dimethylamino substitution at different ring positions. The 5-[(dimethylamino)methyl]pyridine-3-carboxylic acid represents a positional isomer where the dimethylaminomethyl group occupies the 5-position rather than the 6-position. This positional change alters the spatial relationship between the functional groups and creates different opportunities for intramolecular and intermolecular interactions.

Compound Molecular Formula Key Structural Features Distinctive Properties
This compound C9H14Cl2N2O2 Dimethylaminomethyl at position 6, carboxylic acid at position 3 Enhanced water solubility, dual protonation sites
6-Aminonicotinic acid C6H6N2O2 Direct amino substitution at position 6 Simpler structure, different hydrogen bonding pattern
5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid C8H9ClN2O2 Direct dimethylamino substitution, chlorine at position 5 Altered electronic properties, different reactivity
Methyl 6-dimethylamino-3-pyridinecarboxylate C9H12N2O2 Methyl ester protection of carboxylic acid Modified solubility and stability characteristics

Properties

IUPAC Name

6-[(dimethylamino)methyl]pyridine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-11(2)6-8-4-3-7(5-10-8)9(12)13;;/h3-5H,6H2,1-2H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLCLKHECFEZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC=C(C=C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride, commonly referred to as a dimethylamino derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dimethylamino group and a carboxylic acid moiety, which contributes to its solubility and reactivity. The dihydrochloride form enhances its stability and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing the dimethylamino moiety exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of dimethylamino derivatives. For instance, these compounds can modulate key biochemical pathways involved in tumor growth and metastasis. In vitro assays demonstrated that they can induce apoptosis in cancer cell lines, such as MCF-7 and A549, with IC50 values in the low micromolar range .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound has shown promise as an inhibitor of kinase activity, particularly in pathways associated with inflammation and cancer progression .
  • Interaction with RORγt : It has been characterized as a modulator of RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a critical role in immune response and inflammation .

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of various dimethylamino derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced cell cycle arrest at the G2/M phase. This was linked to its ability to disrupt tubulin polymerization, a crucial process for mitosis .

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of several dimethylamino-containing compounds against resistant bacterial strains. The findings revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating infections caused by multidrug-resistant bacteria .

Research Findings Summary

Activity Mechanism IC50 Values Reference
AntimicrobialInhibition of bacterial growthVaries by strain
AnticancerInduction of apoptosis; disruption of tubulinLow micromolar range
Kinase InhibitionModulation of inflammatory pathwaysNot specified

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H12Cl2N2O2
  • Structural Features : The compound features a pyridine ring substituted with a dimethylaminomethyl group and a carboxylic acid functional group, which enhances its basicity and potential biological activity.

Pharmaceutical Applications

  • CNS Drug Development :
    • The compound is utilized as an intermediate in synthesizing drugs aimed at treating neurological disorders. Its ability to interact with various biological targets makes it a valuable component in drug formulations targeting CNS conditions.
  • Biological Activity :
    • Research indicates that 6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride exhibits notable biological activities, including potential anti-inflammatory and analgesic effects. This is particularly relevant in the context of diseases mediated by inflammatory processes .
  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • It serves as a precursor for several APIs, contributing to the development of medications for conditions such as depression, anxiety, and other mood disorders.

Biological Interaction Studies

The compound has been studied for its interactions with various biological targets, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, suggesting its utility in treating autoimmune diseases .
  • Receptor Modulation : Its structural properties allow it to interact with neurotransmitter receptors, which is crucial for developing CNS-active drugs.

Industrial Applications

  • Organic Synthesis :
    • Beyond pharmaceuticals, this compound is used in organic synthesis as a building block for various chemical reactions due to its reactive functional groups.
  • Buffering Agent :
    • It can function as an organic buffer in biochemical applications, aiding in maintaining pH levels during reactions involving sensitive biological materials .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

  • A study demonstrated its potential as an anti-inflammatory agent by inhibiting key inflammatory cytokines involved in autoimmune responses .
  • Another research highlighted its role in synthesizing novel CNS-active compounds that showed promising results in preclinical trials for anxiety disorders.

Comparison with Similar Compounds

Structural and Functional Comparison

Key structural differences between the target compound and analogs are summarized below:

Compound Name CAS Number Molecular Weight (g/mol) Substituents (Position) Functional Groups Purity Applications References
6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride Not provided* ~263.11† 6-(dimethylaminomethyl), 3-COOH Carboxylic acid, dimethylamino N/A Pharmaceuticals, synthesis N/A
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride 1909336-84-0 253.12 6-(methylaminomethyl), 3-COOCH₃ Methyl ester, methylamino ≥95% Drug intermediates, reagents
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Not provided 2-Cl, 6-CH₃, 4-COOH Carboxylic acid, chloro, methyl 100% Unspecified
5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic acid chloride Not provided Not provided 5-OH, 6-CH₃, 3,4-dicarboxylic acid chloride Hydroxyl, chloride, methyl N/A Reactive intermediate
6-(3-Chlorophenoxy)pyridine-2-carboxylic acid Not provided Not provided 6-(3-ClC₆H₄O), 2-COOH Carboxylic acid, chlorophenoxy N/A Unspecified

Notes:

  • *CAS number and purity for the target compound are unavailable in the provided sources.
  • †Calculated molecular weight based on formula (C₉H₁₄Cl₂N₂O₂).

Key Observations:

Functional Group Variations: The methyl ester in Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride reduces polarity compared to the carboxylic acid in the target compound, influencing solubility and reactivity. The dimethylamino group in the target compound may enhance basicity and bioavailability compared to the methylamino group in the analog .

Ring System Differences :

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative, which may confer distinct biological activity (e.g., nucleic acid mimicry) compared to pyridine-based compounds.

Reactivity :

  • 5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic acid chloride contains acid chloride groups, making it highly reactive in acylations, unlike the more stable carboxylic acid or ester derivatives.

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., target compound and ) exhibit improved water solubility due to ionic character.
  • Stability : The methyl ester in may hydrolyze to the carboxylic acid under basic conditions, whereas the target compound’s carboxylic acid form is stable across wider pH ranges.
  • Purity : High-purity analogs (e.g., ≥95% in ) ensure reproducibility in synthetic applications.

Preparation Methods

Starting Materials and Key Intermediates

A widely used starting material is 2,6-dichloro-3-trifluoromethylpyridine , which allows selective nucleophilic substitution due to the electron-withdrawing trifluoromethyl group at the 3-position enhancing regioselectivity.

  • The trifluoromethyl group is converted into the carboxylic acid functionality through hydrolysis of the intermediate ester.
  • The 6-position chlorine is selectively substituted by a dimethylamino moiety.

Nucleophilic Substitution and Amination

  • The reaction of 2,6-dichloro-3-trifluoromethylpyridine with a nitrogen nucleophile such as N-benzylmethylamine proceeds with high regioselectivity (>98:2 ratio), favoring substitution at the 6-position.
  • Subsequent treatment with sodium methoxide converts the trifluoromethyl group into a methoxycarbonyl ester intermediate.
  • Hydrolysis under acidic conditions converts the ester to the corresponding carboxylic acid.

This sequence yields methyl 2-methoxy-6-(dimethylamino)pyridine-3-carboxylate, a key intermediate en route to the target compound.

Reductive Amination for Dimethylaminomethyl Group Introduction

  • An alternative approach involves reductive amination using formaldehyde and dimethylamine sources, typically in the presence of sodium cyanoborohydride as a reducing agent.
  • This method allows the direct introduction of the dimethylaminomethyl substituent at the 6-position of the pyridine ring.
  • The reductive amination is performed in methanol or similar solvents, followed by acidification to isolate the dihydrochloride salt.

This approach is favored for its operational simplicity and high yield of the dimethylaminomethyl functionality.

Ester Hydrolysis and Salt Formation

  • The methyl ester intermediate is hydrolyzed using 6N hydrochloric acid under reflux conditions for approximately 90 minutes.
  • This step simultaneously removes protecting groups and converts the ester to the free carboxylic acid.
  • The resulting free acid is then converted into the dihydrochloride salt by treatment with hydrochloric acid, yielding the final product as a stable, crystalline solid.

This step is critical to obtain the dihydrochloride salt form, which improves the compound’s solubility and stability.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes Reference
Nucleophilic substitution 2,6-Dichloro-3-trifluoromethylpyridine + N-benzylmethylamine, DMF, 30 °C >98 regioselectivity, quantitative yield High regioselectivity at 6-position
Conversion to methyl ester Sodium methoxide, methanol, room temperature 87% Clean conversion to methyl 2-methoxy-6-(dimethylamino)pyridine-3-carboxylate
Ester hydrolysis 6N HCl, reflux, 90 min 80% Efficient hydrolysis to free acid
Reductive amination Formaldehyde, dimethylamine, NaCNBH3, MeOH High Direct introduction of dimethylaminomethyl group
Salt formation HCl, aqueous solution Quantitative Formation of dihydrochloride salt

The preparation of this compound is efficiently achieved via selective nucleophilic substitution on 2,6-dichloro-3-trifluoromethylpyridine, conversion of trifluoromethyl to carboxylic acid via ester intermediates, and introduction of the dimethylaminomethyl group through reductive amination. The final dihydrochloride salt is obtained by acid hydrolysis and salt formation. The methods described are supported by high regioselectivity, good yields, and practical scalability, making them suitable for research and industrial applications.

This article integrates diverse authoritative sources and detailed experimental data to provide a comprehensive guide on the preparation of this compound, excluding unreliable sources as requested.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyridine derivatives. For example:

  • Step 1 : Functionalization of pyridine-3-carboxylic acid with a dimethylaminomethyl group via reductive amination using formaldehyde and dimethylamine .
  • Step 2 : Salt formation using hydrochloric acid to yield the dihydrochloride form. Reaction conditions (e.g., stoichiometry, solvent polarity) must be optimized to prevent side reactions like over-protonation .
  • Validation : Purity is confirmed via HPLC (>98%) and NMR spectroscopy to verify structural integrity .

Q. How is this compound characterized analytically?

  • Techniques :

  • HPLC : For purity assessment (e.g., using C18 columns with UV detection at 254 nm) .
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • NMR : ¹H/¹³C NMR to resolve the dimethylamino and carboxylic acid moieties .
  • X-ray Crystallography : For crystal structure determination, critical for understanding salt stability .

Q. What biological targets or applications are associated with this compound?

  • Research Context : Pyridine derivatives often target enzymes (e.g., kinases) or receptors. For example:

  • In Vitro Assays : Screen for inhibitory activity against bacterial dihydrofolate reductase (DHFR) using fluorescence-based assays .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins like human serum albumin .

Q. What are the recommended storage conditions to ensure stability?

  • Guidelines :

  • Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the dihydrochloride salt.
  • Use desiccants to mitigate hygroscopicity, which can alter solubility and reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs?

  • Approach :

  • Comparative Studies : Test analogs (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride) under identical conditions to isolate substituent effects .
  • Dose-Response Analysis : Use Hill plots to differentiate between true activity and assay artifacts (e.g., solubility limits) .
  • Structural Modeling : Overlay crystal structures of analogs to identify steric/electronic influences on target binding .

Q. What strategies optimize the compound’s synthetic yield for scale-up?

  • Optimization Tactics :

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce byproducts.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require post-synthesis purification to remove residues .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How can computational tools predict this compound’s pharmacokinetic properties?

  • Methods :

  • ADMET Prediction : Use software like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate binding to human serum albumin to predict plasma half-life .

Q. What regulatory considerations apply to its use in preclinical studies?

  • Compliance :

  • GHS Classification : Ensure proper labeling for acute toxicity (e.g., H315: Skin irritation) based on analog data .
  • Ethical Approvals : Document non-FDA status and restrictions on in vivo testing per institutional guidelines .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightESI-MS263.16 g/mol
Solubility (H2O, 25°C)UV-Vis Spectroscopy12 mg/mL
LogP (Octanol-Water)Chromatography–0.5
Thermal Stability (TGA)ThermogravimetryDecomposes at 210°C

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride
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6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.